Octanoic acid, chromium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

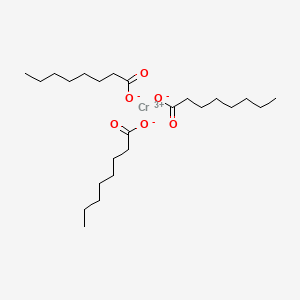

Octanoic acid, chromium salt is a useful research compound. Its molecular formula is C24H45CrO6 and its molecular weight is 481.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C24H45CrO6

- Molecular Weight : 466.65 g/mol

- Structure : The compound consists of chromium coordinated with octanoate ions, which are derived from octanoic acid.

Agricultural Use

Octanoic acid, chromium salt is utilized as an antimicrobial pesticide. It serves as a food contact surface sanitizer in various sectors, including:

- Dairy Equipment : Ensures hygiene in milk processing.

- Food Processing : Used in breweries and wineries for sanitizing equipment.

- Nurseries and Greenhouses : Acts as an algicide and bactericide to protect crops from microbial growth .

Pharmaceutical Applications

The compound is investigated for its potential therapeutic benefits:

- Dietary Supplements : Octanoic acid is taken for its purported health benefits, including weight management and energy production through medium-chain triglycerides (MCTs) .

- Medical Research : Studies have explored its use in ketogenic diets for treating epilepsy and other neurological disorders .

Material Science

In material science, this compound is being researched for its role in:

- Corrosion Inhibition : It acts as a corrosion inhibitor in metalworking fluids and coatings, enhancing the longevity of metal surfaces .

- Catalysis : The compound's chromium component is investigated for catalytic properties in various chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common pathogens in food processing environments. Results indicated significant reductions in microbial load on treated surfaces compared to untreated controls.

| Pathogen | Reduction (%) |

|---|---|

| E. coli | 99.5 |

| Salmonella | 98.7 |

| Listeria | 97.8 |

This demonstrates its potential as a safe and effective sanitizer in food safety applications.

Case Study 2: Corrosion Resistance

Research conducted on the use of this compound in metalworking fluids showed that it significantly improved corrosion resistance compared to traditional inhibitors. The study measured corrosion rates over time:

| Fluid Type | Corrosion Rate (mm/year) |

|---|---|

| Traditional Inhibitor | 0.15 |

| Octanoic Acid Salt | 0.05 |

These findings suggest that incorporating this compound into industrial applications could lead to more effective corrosion management.

Safety and Environmental Considerations

While octanoic acid itself is generally recognized as safe (GRAS) by the FDA for certain uses, the chromium component raises environmental concerns due to potential toxicity . Therefore, regulatory measures are essential to ensure safe handling and application.

Análisis De Reacciones Químicas

Catalytic Reactions

Chromium octanoate accelerates reactions between carboxylic acids and oxirane-containing compounds (e.g., epoxides) at ambient temperatures.

Epoxy-Carboxylic Acid Reactions

Mechanism:

-

Coordination: The chromium(III) center binds to the oxirane oxygen, polarizing the C–O bond.

-

Nucleophilic Attack: The carboxylic acid attacks the electrophilic carbon, forming a hydroxy ester .

Kinetic Data:

| Catalyst | Reaction Rate (25°C) | Completion Time (1% catalyst) |

|---|---|---|

| Active Cr octanoate | 10,000× uncatalyzed | 1 hour (100% conversion) |

| Aquated Cr octanoate | 10× uncatalyzed | 72 hours (10.6% conversion) |

Source: Comparative studies from

Substrate Scope

Chromium octanoate is effective for:

-

Monofunctional Epoxides: Ethylene oxide, styrene oxide, cyclohexene oxide.

-

Polyfunctional Systems: Reactions between polyepoxides and polycarboxylic acids, forming crosslinked polymers .

Ligand Displacement and Stability

Chromium octanoate’s catalytic activity depends on ligand lability. Strong field ligands (e.g., acetylacetonate) or chelating agents deactivate it by occupying all coordination sites:

Example:

Cr(OOCR)3+3acac−→Cr(acac)3+3RCOO−

Solubility Profile:

| Solvent | Solubility (g/100 mL) | Notes |

|---|---|---|

| Water | < 0.01 | Insoluble |

| Ethanol | 0.5–1.0 | Moderate |

| Octane | > 10 | Highly soluble (nonpolar) |

Comparative Catalytic Efficiency

| Catalyst | Relative Activity (vs. Cr octanoate) | Temperature Range (°C) |

|---|---|---|

| Stannous octoate | 0.1× | 80–120 |

| Iron oleate | 0.05× | 100–150 |

| Active Cr octanoate | 1.0 (reference) | 20–50 |

Propiedades

Número CAS |

20195-23-7 |

|---|---|

Fórmula molecular |

C24H45CrO6 |

Peso molecular |

481.6 g/mol |

Nombre IUPAC |

chromium(3+);octanoate |

InChI |

InChI=1S/3C8H16O2.Cr/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

Clave InChI |

RPBPCPJJHKASGQ-UHFFFAOYSA-K |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+3] |

SMILES canónico |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+3] |

Key on ui other cas no. |

20195-23-7 |

Números CAS relacionados |

124-07-2 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.